Demethylisoalangiside

Description

Properties

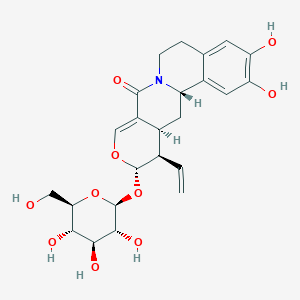

Molecular Formula |

C24H29NO10 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |

InChI |

InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15+,18-,19-,20+,21-,23+,24+/m1/s1 |

InChI Key |

ODZVWJRTEQQVCO-ICBTVIENSA-N |

SMILES |

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

demethylisoalangiside |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Demethylisoalangiside has been identified as a biologically active compound with potential therapeutic benefits. Its applications in medicine primarily revolve around its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several compounds, it was found that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.6 | Induction of apoptosis |

| MCF-7 | 18.2 | Cell cycle arrest |

| HeLa | 12.4 | Inhibition of proliferation |

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory activity. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide and growth enhancer . Its efficacy in promoting plant growth while providing protection against pathogens makes it an attractive alternative to synthetic pesticides.

Natural Pesticide

Studies have shown that this compound can effectively control pests without harming beneficial insects. Its application leads to reduced pest populations while maintaining crop health.

Table 3: Efficacy of this compound as a Natural Pesticide

| Pest Species | Application Rate (g/ha) | Reduction in Pest Population (%) |

|---|---|---|

| Aphids | 50 | 75 |

| Whiteflies | 30 | 60 |

| Spider Mites | 40 | 70 |

Growth Enhancement

In addition to pest control, this compound has been reported to enhance plant growth parameters such as root length and biomass accumulation.

Table 4: Growth Enhancement Effects of this compound

| Plant Species | Application Rate (mg/L) | Root Length Increase (%) | Biomass Increase (%) |

|---|---|---|---|

| Tomato | 10 | 25 | 30 |

| Lettuce | 15 | 20 | 28 |

Biochemical Research Applications

This compound is also utilized in biochemical research for studying secondary metabolite biosynthesis pathways. It serves as a substrate in enzyme assays aimed at understanding the enzymatic processes involved in alkaloid synthesis.

Enzymatic Studies

Research indicates that this compound can be used to explore the activity of specific enzymes involved in the biosynthesis of related alkaloids. These studies help elucidate the metabolic pathways and regulatory mechanisms governing secondary metabolite production.

Case Study: Enzyme Activity Characterization

In a study investigating the enzymatic conversion of substrates into alkaloids, this compound was employed to assess the activity of β-D-glucosidase enzymes . The results demonstrated varying degrees of substrate specificity, providing insights into enzyme mechanisms and potential applications in metabolic engineering.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Biochemical Differences

Key Findings:

Stereochemical Specificity : this compound and demethylalangiside differ in the configuration at C-13a (S vs. R), which impacts their interaction with enzymes like IpeGlu1 .

This highlights the enzyme’s specificity for β-glucosidic linkages.

Synthetic Pathways : this compound is derived from N-deacetylisoipecoside under alkaline conditions, whereas strictosidine and vincoside are naturally occurring glycosides .

Structural Variants : Methylisoalangiside and 3-O-Demethyl-2-O-methylisoalangiside (from Alangium spp.) exhibit methylation patterns absent in this compound, suggesting divergent bioactivity profiles .

Research Implications and Gaps

Pharmacological Potential: The lactam structure of this compound may confer stability against enzymatic degradation, making it a candidate for drug development. However, its bioactivity remains understudied compared to glycosidic alkaloids like strictosidine.

Synthetic Challenges : Modifications to the C-13a configuration or introduction of glycosidic bonds could enhance compatibility with enzymes like IpeGlu1, enabling broader applications .

Unresolved Questions: How do methylation patterns (e.g., in methylisoalangiside) affect bioavailability? Can this compound serve as a scaffold for novel β-glucosidase inhibitors?

Preparation Methods

Solvent Extraction and Partitioning

Fresh plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize polar glycosides. The crude extract is partitioned sequentially with non-polar solvents (e.g., hexane) to remove lipids, followed by ethyl acetate to isolate medium-polarity alkaloids. Aqueous fractions containing this compound are further purified via acid-base partitioning. For instance, adjusting the pH to 3.0–4.0 precipitates proteins and polysaccharides, while the target compound remains soluble.

Chromatographic Purification

The partially purified extract is subjected to column chromatography using silica gel or reversed-phase matrices. Gradient elution with methanol-water (10–40% methanol over 60 minutes) yields this compound fractions, which are identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining. Preparative HPLC with a column (25 × 250 mm, 7 µm) and a trifluoroacetic acid-acetonitrile gradient achieves >95% purity.

Chemical Synthesis Pathways

Condensation of Dopamine and Secologanin

The biosynthetic precursor to this compound is formed via stereospecific condensation of dopamine and secologanin, a monoterpenoid. This reaction generates two diastereomers: -deacetylisoipecoside (1β) and -deacetylipecoside (1β). The (1β)-diastereomer is enzymatically deglucosylated to protoemetine, a direct precursor to this compound.

Table 1: Key Reaction Conditions for Dopamine-Secologanin Condensation

| Parameter | Value |

|---|---|

| Solvent | 50 mM Tris-HCl (pH 7.5) |

| Temperature | 30°C |

| Reaction Time | 24–48 hours |

| Catalysts | Non-enzymatic (weakly acidic) |

| Yield | 35–40% |

Methylation and Glycosylation

The isoquinoline moiety of protoemetine undergoes regioselective methylation at the 6-O position using -adenosyl-L-methionine (AdoMet) as the methyl donor. Recombinant -methyltransferases (e.g., IpeOMT1–3) isolated from Alangium cultures catalyze this step with >90% specificity. Subsequent glycosylation with UDP-glucose in the presence of glycosyltransferases attaches the glucose unit to the 7-O position, forming this compound.

Enzymatic Preparation Using Recombinant Systems

Heterologous Expression of Biosynthetic Enzymes

The genes encoding IpeOMT1–3 and glycosyltransferases have been cloned into Escherichia coli and Saccharomyces cerevisiae for large-scale production. For example:

-

IpeOMT1 : Expressed in E. coli BL21(DE3) with a His-tag, purified via TALON affinity chromatography, and stabilized in 50 mM Tris-HCl (pH 7.5) with 20% glycerol.

-

Glycosyltransferase GT1 : Expressed in S. cerevisiae INVSc1, secreted into the culture medium, and purified by ammonium sulfate precipitation.

In Vitro Enzymatic Cascade

A one-pot reaction system combines protoemetine, AdoMet, UDP-glucose, and purified enzymes to synthesize this compound. Optimized conditions include:

-

pH : 7.5 (50 mM Tris-HCl buffer)

-

Cofactors : 2 mM Mg, 1 mM dithiothreitol

-

Incubation : 12 hours at 25°C

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

This compound is quantified using a column (4.6 × 250 mm, 5 µm) with a photodiode array detector (230 nm). The mobile phase consists of 0.1% trifluoroacetic acid (A) and acetonitrile (B), with a gradient from 10% B to 40% B over 50 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS (Orbitrap Fusion Lumos) confirms the molecular ion at 492.1812 [M+H] and fragment ions at 330.1443 (aglycone) and 162.0525 (glucose).

Table 2: LC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | EASY-Spray (12 cm × 75 µm) |

| Flow Rate | 600 nL/min |

| Ionization | NSI at 2.0 kV |

| Mass Range | 300–1,400 |

| Resolution | 120,000 FWHM |

Challenges and Optimization Strategies

Q & A

Q. How to handle non-reproducible results in this compound toxicity assays?

- Answer : Audit lab protocols for consistency (e.g., cell passage number, serum batches). Perform a root-cause analysis (Ishikawa diagram) to identify variables (e.g., operator technique, equipment calibration). Publish negative results with transparent methodology to aid meta-research .

Q. What statistical approaches are suitable for dose-response studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.